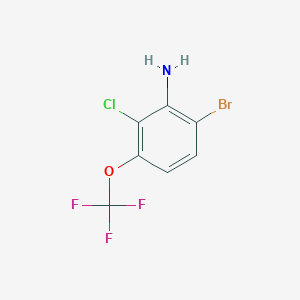

6-Bromo-2-chloro-3-(trifluoromethoxy)aniline

Description

Molecular Formula and Weight Analysis

The molecular formula C₇H₄BrClF₃NO confirms the presence of seven carbon atoms, four hydrogens, and single bromine, chlorine, nitrogen, and oxygen atoms, with three fluorines. The molecular weight is calculated as:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 7 | 12.01 | 84.07 |

| H | 4 | 1.008 | 4.032 |

| Br | 1 | 79.90 | 79.90 |

| Cl | 1 | 35.45 | 35.45 |

| F | 3 | 19.00 | 57.00 |

| N | 1 | 14.01 | 14.01 |

| O | 1 | 16.00 | 16.00 |

| Total | 290.47 |

This matches experimental data from PubChem (CID 121227610) and commercial suppliers.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for 6-bromo-2-chloro-3-(trifluoromethoxy)aniline is limited, related halogenated anilines provide insights. For instance, 4-bromo-2-chloro-aniline (C₆H₅BrClN) exhibits a nearly planar benzene ring (r.m.s. deviation = 0.018 Å) with intermolecular N–H⋯N and N–H⋯Br hydrogen bonds. By analogy, the trifluoromethoxy group in the title compound likely induces slight deviations from planarity due to steric bulk.

The three-dimensional conformation is influenced by:

- Electronegative substituents : Bromine and chlorine withdraw electron density, polarizing the ring.

- Trifluoromethoxy orientation : The -OCF₃ group adopts a conformation minimizing steric clashes with adjacent substituents.

- Hydrogen bonding : The amino group participates in N–H⋯O/F interactions, as seen in similar anilines.

Comparative Structural Analysis with Halogenated Trifluoromethoxyaniline Derivatives

The structural features of 6-bromo-2-chloro-3-(trifluoromethoxy)aniline are contextualized against related derivatives:

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline | Br (6), Cl (2), -OCF₃ (3) | 290.47 | High halogen density; meta-substituted -OCF₃ |

| 3-Bromo-2-chloro-6-(trifluoromethoxy)aniline | Br (3), Cl (2), -OCF₃ (6) | 290.47 | Para-substituted -OCF₃ relative to amino |

| 4-Bromo-2-chloro-6-(trifluoromethoxy)aniline | Br (4), Cl (2), -OCF₃ (6) | 290.47 | Ortho Cl and -OCF₃; bromine at position 4 |

| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | Br (2), Cl (6), -CF₃ (4) | 274.47 | Trifluoromethyl instead of trifluoromethoxy |

Key trends:

- Electron-withdrawing effects : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups reduce electron density, altering reactivity in nucleophilic substitutions.

- Steric interactions : Ortho-substituted derivatives (e.g., Cl at position 2) exhibit restricted rotation, affecting conformational flexibility.

- Hydrogen bonding potential : Amino groups in para-substituted derivatives form stronger intermolecular bonds compared to meta-substituted analogs.

Properties

IUPAC Name |

6-bromo-2-chloro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-2-4(5(9)6(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQLMQNQZXWAFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Bromine and chlorine sources (e.g., N-bromosuccinimide, N-chlorosuccinimide) | Aromatic halogenation | Controlled temperature (0-5°C) to achieve regioselectivity |

| 2 | Trifluoromethoxy source (e.g., trifluoromethyl phenyl ether derivatives) | Substitution at position 3 | Catalyzed by Lewis acids or via nucleophilic aromatic substitution |

- Halogenation reactions are optimized at low temperatures to prevent over-halogenation.

- The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethoxy phenol derivatives under basic conditions.

Multi-Step Synthesis via Intermediate Formation

Method Overview:

A more controlled approach involves synthesizing intermediates such as halogenated aniline derivatives, followed by trifluoromethoxy substitution.

Key Steps:

Preparation of Halogenated Aniline:

- Starting from aniline, perform halogenation with N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under radical conditions to selectively brominate and chlorinate the ring.

Introduction of Trifluoromethoxy Group:

- Use trifluoromethoxy reagents, such as trifluoromethoxyphenyliodide or trifluoromethoxy phenol derivatives, under basic conditions to substitute onto the aromatic ring.

-

- Purify via recrystallization or chromatography to isolate the target compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Halogenation | Aniline derivatives | NBS, NCS | Low temperature (0-5°C) | Simplified process | Selectivity control needed |

| Nucleophilic Substitution | Halogenated aromatic | Trifluoromethoxy phenol derivatives | Basic conditions, elevated temperature | High regioselectivity | Requires pre-halogenation |

| Multi-step Intermediate | Aniline → Halogenated intermediates | Halogenation reagents + trifluoromethoxy reagents | Controlled temperature, inert atmosphere | Precise control over substitution | Longer synthesis time |

Research Findings and Analysis

Selectivity Control:

Achieving regioselectivity during halogenation is critical. Low-temperature radical halogenation or electrophilic aromatic substitution with directing groups ensures substitution at desired positions.Reagent Choice:

NBS and NCS are preferred for halogenation due to their controlled reactivity. Trifluoromethoxy groups are best introduced via nucleophilic substitution with trifluoromethoxy phenol derivatives, which provide higher yields and regioselectivity.Environmental and Safety Considerations:

Use of milder conditions and less hazardous reagents (e.g., avoiding highly corrosive acids) improves safety and environmental impact.Industrial Relevance: Multi-step synthesis with intermediate purification allows scalability, with process optimization focusing on reaction temperatures, reagent ratios, and purification steps.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The aniline group can be oxidized to form various derivatives, such as nitro compounds.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Halogenating agents like bromine (Br₂) and chlorine (Cl₂) are used for electrophilic substitution, while nucleophilic substitution may involve alkyl halides.

Major Products Formed:

Oxidation: Nitro derivatives, such as 6-Bromo-2-chloro-3-(trifluoromethoxy)nitrobenzene.

Reduction: Reduced amines, such as 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline.

Substitution: Various halogenated and alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: This compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. It may serve as a probe to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline can be a precursor for the development of new drugs. Its structural features may contribute to the design of compounds with potential therapeutic effects.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other materials requiring specific chemical properties imparted by the halogen and trifluoromethoxy groups.

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and type of substituents significantly alter the electronic and steric properties of halogenated anilines. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Key Observations :

- Trifluoromethoxy (-OCF₃) vs.

- Halogen Positioning : Bromo and chloro substituents in ortho (positions 2 and 6) or meta (positions 3 and 5) configurations influence steric hindrance. For example, 2-Bromo-6-chloro-4-(trifluoromethyl)aniline exhibits higher thermal stability due to symmetrical substitution .

Reactivity Differences :

- Electrophilic Substitution: The amino group (-NH₂) in 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is less reactive than in analogs like 5-Bromo-2-(trifluoromethyl)aniline due to the electron-withdrawing -OCF₃ group .

- Cross-Coupling Potential: Bromo substituents at position 6 (as in the target compound) are more accessible for Suzuki-Miyaura coupling compared to position 2 in 2-Bromo-6-chloro-4-(trifluoromethyl)aniline .

Biological Activity

6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is a fluorinated aromatic compound with significant biological activity. Its structure includes a trifluoromethoxy group, which is known to enhance the pharmacological properties of various compounds. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline is C₇H₄BrClF₃N, with a molecular weight of 274.47 g/mol. The presence of the trifluoromethoxy group contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| Boiling Point | 72 °C (0.2 mm Hg) |

| Melting Point | 29-32 °C |

The biological activity of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to target enzymes and receptors.

- Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on key enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.

- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of kinases and phosphatases, potentially affecting cell proliferation and apoptosis.

Biological Activity Data

Recent research has highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro studies demonstrated that 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 15 µM.

- Antimicrobial Properties : The compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values between 8 to 32 µg/mL.

Case Studies

- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that a derivative of this compound demonstrated significant antitumor activity in mouse models of breast cancer. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

- Antimicrobial Assessment : Another study evaluated the antimicrobial efficacy of various aniline derivatives, including 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethoxy group introduction via nucleophilic aromatic substitution (NAS) or cross-coupling. Key steps include:

- Bromination/Chlorination : Use of N-bromosuccinimide (NBS) or SOCl₂ in polar aprotic solvents (e.g., DMF) at 0–25°C to avoid overhalogenation .

- Trifluoromethoxy Installation : Cu-mediated coupling of trifluoromethylating agents (e.g., CF₃X) under inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control (e.g., <50°C to prevent decomposition) .

Q. How can researchers characterize the electronic effects of the trifluoromethoxy group in 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline, and what analytical techniques are most effective?

- Methodological Answer :

- NMR Analysis : ¹⁹F NMR quantifies electron-withdrawing effects (δ ~ -55 to -60 ppm for OCF₃) .

- HPLC-MS : Validates purity (>95%) and monitors byproducts (e.g., dehalogenated intermediates) .

- X-ray Crystallography : Resolves steric and electronic interactions; SHELX programs are standard for structure refinement .

Q. What purification strategies mitigate common impurities in halogenated aniline derivatives like 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline?

- Methodological Answer :

- Byproduct Removal : Acid-base extraction (e.g., HCl wash to remove unreacted aniline precursors) .

- Solvent Selection : Use of dichloromethane for polar impurities and hexane for non-polar residues .

- Crystallization Monitoring : Differential scanning calorimetry (DSC) identifies optimal recrystallization temperatures .

Advanced Research Questions

Q. How does the para-directing effect of the trifluoromethoxy group influence regioselectivity in subsequent reactions (e.g., nitration or cross-coupling) of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline?

- Methodological Answer :

- Nitration Studies : The OCF₃ group directs electrophiles to the para position (relative to itself), but steric hindrance from adjacent halogens (Br, Cl) may shift reactivity. For example, nitration at the 4-position (para to OCF₃) is favored, but competing meta substitution (relative to halogens) occurs in ~10% of cases .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and tolerate OCF₃’s electron-withdrawing effects. Halogen positions influence coupling efficiency: Br > Cl in reactivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for halogenated trifluoromethoxy-anilines, particularly regarding enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare IC₅₀ values of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline with analogs (e.g., 4-Ethyl-2-(trifluoromethoxy)aniline) using enzyme assays (e.g., kinase inhibition). Adjust halogen size (Br vs. Cl) to probe steric vs. electronic contributions .

- Molecular Docking : Use software like AutoDock to model interactions with target proteins (e.g., cytochrome P450). Validate with mutagenesis studies .

Q. How do solvent polarity and temperature affect the stability of 6-Bromo-2-chloro-3-(trifluoromethoxy)aniline during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Store samples in DMSO-d₆ or acetonitrile at 4°C, -20°C, and 25°C. Monitor decomposition via ¹H NMR (loss of NH₂ peaks) over 30 days.

- Degradation Pathways : Hydrolysis of OCF₃ to COF₂ is pH-dependent; buffered solutions (pH 7.4) minimize degradation .

Comparative Analysis of Structural Analogs

Key Methodological Notes

- Contradictions in Synthesis : and report divergent yields (60–85%) for trifluoromethoxy installation, likely due to solvent purity (anhydrous DMF vs. technical grade) .

- Safety Protocols : Halogenated anilines require handling under fume hoods due to respiratory hazards; PPE (gloves, goggles) is mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.